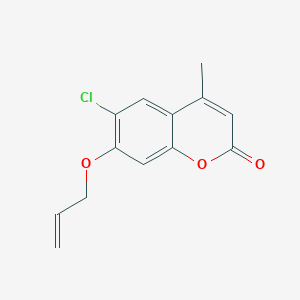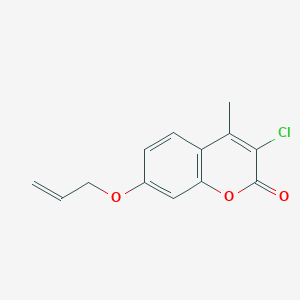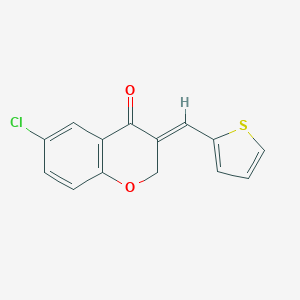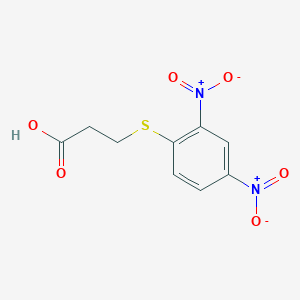![molecular formula C20H18N4O4S2 B304754 5-imino-2-(thien-2-ylmethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304754.png)
5-imino-2-(thien-2-ylmethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-imino-2-(thien-2-ylmethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-imino-2-(thien-2-ylmethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is not fully understood. However, studies have suggested that this compound may exert its effects through various pathways such as the inhibition of enzymes, the modulation of signaling pathways, and the induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 5-imino-2-(thien-2-ylmethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one exhibits various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells, reduce blood glucose levels, and improve cognitive function. However, further studies are needed to fully understand the mechanisms underlying these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-imino-2-(thien-2-ylmethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one in lab experiments is its potential as a versatile building block for the synthesis of other functional materials. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its widespread use in certain fields.
Direcciones Futuras
There are several future directions for the study of 5-imino-2-(thien-2-ylmethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. For example, further studies are needed to fully understand the mechanisms underlying its various biochemical and physiological effects. Additionally, this compound could be further explored for its potential as a fluorescent probe and as a catalyst for various organic transformations. Finally, the synthesis method of this compound could be optimized to improve its efficiency and scalability for large-scale production.
Métodos De Síntesis
The synthesis of 5-imino-2-(thien-2-ylmethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the reaction of 2-aminothiophenol, 3,4,5-trimethoxybenzaldehyde, and 2-amino-4,6-dimercapto-1,3,5-triazine in the presence of acetic acid and ethanol. The resulting compound has been characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
5-imino-2-(thien-2-ylmethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as well as for its activity against other diseases such as diabetes and Alzheimer's disease. In materials science, this compound has been studied for its potential as a fluorescent probe and as a building block for the synthesis of other functional materials. In catalysis, this compound has been investigated for its potential as a catalyst for various organic transformations.
Propiedades
Nombre del producto |
5-imino-2-(thien-2-ylmethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
|---|---|
Fórmula molecular |
C20H18N4O4S2 |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
(6E)-5-imino-2-(thiophen-2-ylmethyl)-6-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H18N4O4S2/c1-26-14-8-11(9-15(27-2)17(14)28-3)7-13-18(21)24-20(22-19(13)25)30-16(23-24)10-12-5-4-6-29-12/h4-9,21H,10H2,1-3H3/b13-7+,21-18? |
Clave InChI |
SXWOPEDJVJBAPZ-CNENFLFXSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=N)N3C(=NC2=O)SC(=N3)CC4=CC=CS4 |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=N)N3C(=NC2=O)SC(=N3)CC4=CC=CS4 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=C2C(=N)N3C(=NC2=O)SC(=N3)CC4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B304680.png)
![9-Chloroditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B304681.png)
![1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline](/img/structure/B304682.png)

![2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B304685.png)

![(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304690.png)
![1-[1-(6-Methoxynaphthalen-2-yl)ethyl]-5-phenacyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B304692.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline](/img/structure/B304693.png)
